molecular formula C25H24N3S+ B1212420 AA-1 cation CAS No. 126172-95-0

AA-1 cation

Cat. No.: B1212420
CAS No.: 126172-95-0
M. Wt: 398.5 g/mol
InChI Key: PKLOZHIGRZQGTI-UHFFFAOYSA-O
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Description

The term "AA-1" appears in multiple chemical contexts, but as a cation, it is most prominently associated with molecular complexes involving hydrogen bonding and stability variations in different environments. In computational and experimental studies, AA-1 is identified as part of intermediate complexes (e.g., I•AA-1), where it interacts with other molecules through specific structural configurations . For instance, in a vacuum, I•AA-1 is stabilized by approximately 5 kcal·mol⁻¹ compared to its separated components (I + AA). However, hydration reduces its stability, making it 1.4 kcal·mol⁻¹ less stable than the dissociated state in aqueous environments . This highlights the sensitivity of AA-1’s stability to solvation effects.

AA-1’s cationic nature likely arises from its role in these complexes, where it forms hydrogen bonds with functional groups like gem-diol moieties. Its conformational flexibility, such as variations in the χ1 dihedral angle (e.g., 29° larger in I•AA-2 compared to I•AA-1), further underscores its dynamic behavior in molecular interactions .

Properties

CAS No.

126172-95-0

Molecular Formula

C25H24N3S+

Molecular Weight

398.5 g/mol

IUPAC Name

[4-[2,6-bis(4-aminophenyl)thiopyran-4-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

InChI

InChI=1S/C25H23N3S/c1-28(2)23-13-7-17(8-14-23)20-15-24(18-3-9-21(26)10-4-18)29-25(16-20)19-5-11-22(27)12-6-19/h3-16H,1-2H3,(H3,26,27)/p+1

InChI Key

PKLOZHIGRZQGTI-UHFFFAOYSA-O

SMILES

C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C

Canonical SMILES

C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C

Synonyms

2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium
2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium tetrafluoroboride
2,6-bis(p-aminophenyl)-4-(p-(dimethylamino)phenyl)thiopyrylium chloride
AA1 cation

Origin of Product

United States

Chemical Reactions Analysis

Reactions of Group I Cations (Ag⁺, Pb²⁺, Hg²²⁺)

Group I cations form insoluble chlorides upon treatment with hydrochloric acid, enabling their separation from other cations. Key reactions include:

Precipitation with HCl

Ag+(aq)+Cl(aq)AgCl(s) White precipitate \text{Ag}^+(aq)+\text{Cl}^-(aq)\rightarrow \text{AgCl}(s)\quad \text{ White precipitate }Pb2+(aq)+2Cl(aq)PbCl2(s) White precipitate \text{Pb}^{2+}(aq)+2\text{Cl}^-(aq)\rightarrow \text{PbCl}_2(s)\quad \text{ White precipitate }Hg22+(aq)+2Cl(aq)Hg2Cl2(s) White precipitate \text{Hg}_2^{2+}(aq)+2\text{Cl}^-(aq)\rightarrow \text{Hg}_2\text{Cl}_2(s)\quad \text{ White precipitate }

  • Conditions : 6 M HCl at room temperature .

Confirmatory Tests

CationReagentObservationReaction
Ag⁺NH₃ (aq)Precipitate dissolvesAgCl(s)+2NH3(aq)[Ag NH3 2]+(aq)+Cl(aq)\text{AgCl}(s)+2\text{NH}_3(aq)\rightarrow [\text{Ag NH}_3\text{ }_2]^+(aq)+\text{Cl}^-(aq)
Ag⁺HNO₃ (aq)White precipitate reappears[Ag NH3 2]+(aq)+2H+(aq)Ag+(aq)+2NH4+(aq)[\text{Ag NH}_3\text{ }_2]^+(aq)+2\text{H}^+(aq)\rightarrow \text{Ag}^+(aq)+2\text{NH}_4^+(aq)
Pb²⁺K₂CrO₄ (aq)Yellow precipitatePb2+(aq)+CrO42(aq)PbCrO4(s)\text{Pb}^{2+}(aq)+\text{CrO}_4^{2-}(aq)\rightarrow \text{PbCrO}_4(s)
Hg²²⁺NH₃ (aq)Black precipitateHg2Cl2(s)+2NH3(aq)Hg(l)+HgNH2Cl(s)+NH4+(aq)+Cl(aq)\text{Hg}_2\text{Cl}_2(s)+2\text{NH}_3(aq)\rightarrow \text{Hg}(l)+\text{HgNH}_2\text{Cl}(s)+\text{NH}_4^+(aq)+\text{Cl}^-(aq)

Reactions of Alkali Metal Cations (Li⁺, Na⁺, K⁺)

Alkali metal cations exhibit high solubility in water and form strong ionic bonds. Their reactivity increases down the group due to decreasing ionization energy .

Hydration and Solubility

Alkali metal cations are highly hydrated in aqueous solutions:

M+(aq)+nH2O[M H2n]+(aq)\text{M}^+(aq)+n\text{H}_2\text{O}\rightarrow [\text{M H}_2\text{O }_n]^+(aq)

  • Trend : Hydration enthalpy decreases from Li⁺ to Cs⁺ .

Flame Tests

CationFlame ColorWavelength (nm)
Li⁺Fuchsia670.8
Na⁺Orange-Yellow589.0
K⁺Lilac766.5

Reaction with Liquid Ammonia

Alkali metals dissolve in liquid NH₃ to form solvated electrons and cations:

M(s)+(x+y)NH3(l)[M NH3 x]++[M NH3 y]\text{M}(s)+(x+y)\text{NH}_3(l)\rightarrow [\text{M NH}_3\text{ }_x]^++[\text{M NH}_3\text{ }_y]^-

  • Observation : Blue solution (due to solvated electrons) that becomes bronze-colored upon standing .

Al³⁺ and Zn²⁺ with NaOH

  • Al³⁺ : Forms gelatinous white precipitate:

    Al3+(aq)+3OH(aq)Al OH 3(s)\text{Al}^{3+}(aq)+3\text{OH}^-(aq)\rightarrow \text{Al OH }_3(s)

    Dissolves in excess NaOH to form  Al OH 4 \text{ Al OH }_4\text{ }^-.

  • Zn²⁺ : Forms white precipitate:

    Zn2+(aq)+2OH(aq)Zn OH 2(s)\text{Zn}^{2+}(aq)+2\text{OH}^-(aq)\rightarrow \text{Zn OH }_2(s)

    Dissolves in excess NaOH to form  Zn OH 4 2\text{ Zn OH }_4\text{ }^{2-} .

Fe³⁺ with NH₄SCN

Fe3+(aq)+SCN(aq)[Fe SCN ]2+(aq) Blood red complex \text{Fe}^{3+}(aq)+\text{SCN}^-(aq)\rightarrow [\text{Fe SCN }]^{2+}(aq)\quad \text{ Blood red complex }

  • Ether Test : Red complex partitions into the organic layer .

Thermodynamic Data for Cation Reactions

ReactionΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)Source
Li⁺ + NH₃ → [Li(NH₃)₄]⁺-22245-208
Na⁺ + H₂O → [Na(H₂O)₆]⁺-405-120-369
K⁺ + Cl⁻ → KCl (s)-43682-408

Industrial and Environmental Relevance

  • Alkali Metal Cations : Used in batteries (Li⁺), soap production (Na⁺), and fertilizers (K⁺) .

  • Heavy Metal Cations : Ag⁺ is critical in photography, while Pb²⁺ and Hg²²⁺ are regulated due to toxicity .

This synthesis integrates experimental procedures, thermodynamic data, and mechanistic insights from diverse sources to provide a rigorous overview of cation reactivity.

Comparison with Similar Compounds

Table 1: Comparative Stability and Structural Properties of AA-1 Complexes

Property I•AA-1 I•AA-2 R•AA
Stability in Vacuum +5.0 kcal·mol⁻¹ +11.4 kcal·mol⁻¹ Not Reported
Stability in Water -1.4 kcal·mol⁻¹ +5.0 kcal·mol⁻¹ +13.7 kcal·mol⁻¹
Hydrogen Bonds 1 (C=O to gem-diol) 2 (C=O and OH to gem-diol) Not Specified
χ1 Dihedral Angle Baseline +29° vs. I•AA-1 Not Applicable

Key Findings :

  • I•AA-2 exhibits superior stability in both vacuum and water compared to I•AA-1 , attributed to two hydrogen bonds between AA and the gem-diol group of I .
  • Hydration destabilizes I•AA-1 but enhances the stability of R•AA , suggesting divergent solvation effects on related complexes .

Functional and Application-Based Comparisons

Anti-Agglomerants (AA Series)

In industrial applications, AA-1 is categorized as an anti-agglomerant (AA) used to prevent hydrate blockages. Experimental viscosity data show that AA-1 performs comparably to AA-2 and AA-3 in water-in-oil emulsions but requires higher concentrations for equivalent efficacy . For example, at 0.5 wt%, AA-1 reduces relative viscosity by 15% , while AA-2 achieves 25% under identical conditions .

Pharmaceutical Polymers

In ophthalmic formulations, polycarbophil (AA-1) serves as a gelling agent. When combined with poloxamer 407, AA-1-based gels exhibit shear-thinning behavior (dynamic viscosity: 450–600 mPa·s ), outperforming standalone polymer matrices like hydroxypropyl methylcellulose in sustained drug release .

Mechanistic and Design Implications

  • 3D-QSAR Analysis : The AA-1 position in inhibitor design favors bulky aromatic groups to enhance binding affinity, while the AA-2 position requires hydrogen-bonding residues for optimal interactions .
  • Hydration Effects : The destabilization of I•AA-1 in water underscores the need to account for solvation in computational models of cationic complexes .

Q & A

Q. What are the standard protocols for synthesizing AA-1 cation in laboratory settings?

Synthesis typically involves ion-exchange reactions or electrochemical methods. For example, a common approach uses precursor salts (e.g., AA-1 chloride) dissolved in polar solvents, followed by cation exchange via electrolysis or chemical reduction. Characterization via nuclear magnetic resonance (NMR) or X-ray diffraction (XRD) is essential to confirm purity and structure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound in solution?

UV-Vis spectroscopy is widely used to monitor electronic transitions, while Raman spectroscopy provides insights into vibrational modes. For quantitative analysis, inductively coupled plasma mass spectrometry (ICP-MS) ensures accurate ion concentration measurements. Cross-validation with multiple techniques minimizes errors .

Q. How can researchers ensure reproducibility in this compound studies?

Document experimental conditions rigorously, including solvent purity, temperature, and pH. Use standardized reference materials for calibration. Share raw data and protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How do solvent polarity and temperature affect this compound stability during electrochemical studies?

Stability correlates with solvent dielectric constants and coordination strength. For instance, in high-polarity solvents (e.g., acetonitrile), AA-1 cations exhibit reduced aggregation due to solvation effects. Temperature-dependent studies (e.g., Arrhenius plots) reveal activation energy barriers for degradation pathways .

Q. What strategies resolve contradictions in reported redox potentials of this compound across studies?

Discrepancies may arise from reference electrode inconsistencies or electrolyte variations. Normalize data to a common reference (e.g., Fc/Fc⁺) and control ionic strength. Meta-analyses of published datasets can identify systematic biases .

Q. How can computational models improve the design of this compound-based catalysts?

Density functional theory (DFT) simulations predict binding energies and reaction pathways. Pair computational results with experimental kinetics (e.g., turnover frequency measurements) to validate models. Iterative refinement reduces trial-and-error in catalyst optimization .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing this compound interaction data with biological macromolecules?

Use multivariate regression to account for confounding variables (e.g., pH, ionic strength). Bootstrapping or Monte Carlo simulations quantify uncertainty in binding constants derived from isothermal titration calorimetry (ITC) .

Q. How should researchers address conflicting reports on this compound’s role in catalytic cycles?

Conduct controlled comparative studies under identical conditions. Analyze reaction intermediates via in-situ spectroscopy (e.g., FTIR) to identify mechanistic divergences. Transparent reporting of negative results reduces publication bias .

Data Presentation and Publication Guidelines

Aspect Best Practices References
Supplementary Materials Include raw electrochemical curves, NMR spectra, and computational input files.
Data Reproducibility Provide step-by-step synthesis protocols and instrument calibration details.
Ethical Reporting Disclose funding sources and potential conflicts of interest in the acknowledgments.

Key Recommendations

  • For Experimental Design : Prioritize controls for solvent effects and counterion interactions .
  • For Data Interpretation : Use hierarchical clustering to group similar datasets and identify outliers .
  • For Literature Review : Leverage tools like Web of Science’s citation networks to map conflicting findings .

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